molecular formula C21H12N2O3 B2899477 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid CAS No. 899942-35-9

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid

Cat. No. B2899477
CAS RN: 899942-35-9
M. Wt: 340.338
InChI Key: VUNDRHJYBWXHKR-UHFFFAOYSA-N
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Description

The compound “4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid” is a complex organic molecule. It contains an indeno[1,2,3-de]phthalazin-2(3H)-one moiety attached to a benzoic acid group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as phthalazine can be synthesized by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . Another related compound, 4-oxoindeno[1,2-b]pyrrole, can be synthesized by treating dihydroxy-2-methyl-4-oxoindeno[1,2-b]pyrroles with phosphorus oxychloride (POCl3) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carboxylic acid group. The indeno[1,2,3-de]phthalazin-2(3H)-one moiety would contribute to the rigidity and planarity of the molecule .


Chemical Reactions Analysis

The compound may undergo reactions typical of aromatic compounds and carboxylic acids. For instance, the benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation .

properties

IUPAC Name

4-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)22-23(20)13-10-8-12(9-11-13)21(25)26/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNDRHJYBWXHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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